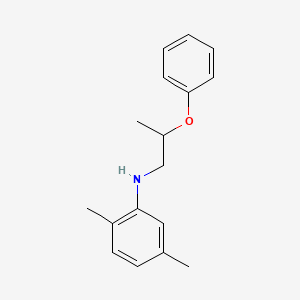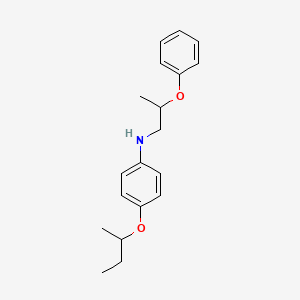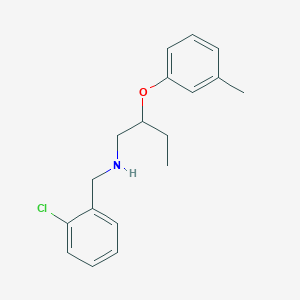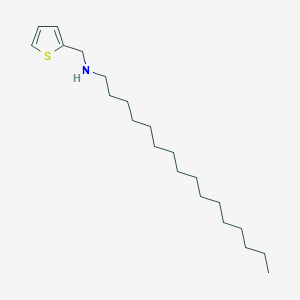![molecular formula C9H9BrN4O3 B1389308 2,4-二氨基-6-溴呋喃[2,3-d]嘧啶-5-羧酸乙酯 CAS No. 1160569-68-5](/img/structure/B1389308.png)
2,4-二氨基-6-溴呋喃[2,3-d]嘧啶-5-羧酸乙酯
描述
2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C9H9BrN4O3 and its molecular weight is 301.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机发光二极管 (OLED)
该化合物已用于开发蓝色磷光有机发光二极管 (OLED) . 该化合物的独特结构和特性使其成为这些器件的优异 n 型主体 .
抗肿瘤剂
该化合物已显示出作为抗肿瘤剂的潜力 . 体外研究表明,它对肝癌 (HepG2) 细胞系表现出有效的抗肿瘤活性 .
抗乳腺癌活性
研究表明,该化合物可能具有抗乳腺癌活性 . 有人建议,DHA 和 CDK4/6 抑制剂活性片段的组合可以提高对乳腺癌细胞的选择性和抗增殖作用 .
化学性质
该化合物的化学性质使其可用于各种科学研究应用 . 这些性质包括其结构、熔点、沸点、密度、分子式和分子量 .
商业可用性
作用机制
Target of Action
The primary target of the compound 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is believed to be the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids. Inhibiting this enzyme disrupts the synthesis of DNA and RNA, thereby inhibiting the growth and proliferation of the bacteria .
Mode of Action
The compound 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester interacts with its target, mt-DHFR, by binding to the glycerol (GOL) binding site of the enzyme . This binding inhibits the activity of the enzyme, thereby disrupting the synthesis of tetrahydrofolate and ultimately inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The action of 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester affects the folate pathway, which is involved in the synthesis of nucleic acids. By inhibiting the enzyme mt-DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of DNA and RNA . This results in the inhibition of bacterial growth and proliferation .
Pharmacokinetics
It is known that the compound’s hydrophilicity plays a crucial role in its ability to cross the cell wall of mycobacterium tuberculosis . This suggests that the compound’s bioavailability may be influenced by its hydrophilicity .
Result of Action
The result of the action of 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the enzyme mt-DHFR, the compound disrupts the synthesis of nucleic acids, leading to a decrease in bacterial growth and proliferation .
Action Environment
The action, efficacy, and stability of 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester can be influenced by various environmental factors. For instance, the compound’s hydrophilicity, which plays a crucial role in its ability to cross the cell wall of Mycobacterium tuberculosis, can be affected by the pH and ionic strength of the environment .
生化分析
Biochemical Properties
2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction can inhibit the enzyme’s activity, leading to disruptions in nucleotide synthesis and cell proliferation. Additionally, the compound has been shown to bind to certain kinases, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This can lead to alterations in gene expression and cellular metabolism. In cancer cells, the compound has demonstrated the ability to induce apoptosis by modulating the activity of key regulatory proteins . Furthermore, it can affect the cell cycle, leading to cell cycle arrest at specific phases, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester exerts its effects through several mechanisms. It binds to the active sites of enzymes such as dihydrofolate reductase and kinases, inhibiting their activity. This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable interactions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects can vary depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects, and exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes in the folate pathway, affecting the synthesis of nucleotides and amino acids. The compound can also influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation . This distribution is crucial for its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is an important factor in its activity. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for its interactions with enzymes and other biomolecules, determining its overall biochemical effects.
属性
IUPAC Name |
ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O3/c1-2-16-8(15)3-4-6(11)13-9(12)14-7(4)17-5(3)10/h2H2,1H3,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFQUKMOKZHZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC(=NC(=C12)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389225.png)
![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)



![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)

![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)
![N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine](/img/structure/B1389243.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)

![N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine](/img/structure/B1389246.png)

![2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389248.png)
